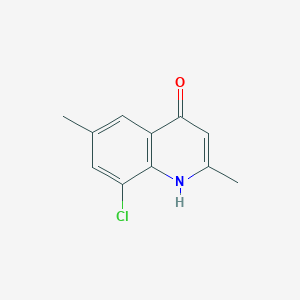

8-Chloro-2,6-dimethyl-4-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2,6-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWGDBDLPVIKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588871 | |

| Record name | 8-Chloro-2,6-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-33-9 | |

| Record name | 8-Chloro-2,6-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Pathway Elucidation for 8 Chloro 2,6 Dimethyl 4 Quinolinol

De Novo Synthesis Strategies for the 4-Quinolinol Core

The formation of the fundamental 4-quinolinol structure is the cornerstone of synthesizing 8-Chloro-2,6-dimethyl-4-quinolinol. Several classical and modern synthetic strategies can be adapted for this purpose.

Classical named reactions remain highly relevant for the synthesis of quinoline (B57606) derivatives. nih.gov Their adaptation for the synthesis of specifically substituted 4-quinolinols, such as the target compound, requires a nuanced understanding of their mechanisms and substrate scope.

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-ketoester to yield a 4-hydroxyquinoline. wikipedia.org The reaction proceeds through a Schiff base intermediate, which upon heating, undergoes cyclization. wikipedia.org The regioselectivity is temperature-dependent; lower temperatures favor the formation of 4-quinolones. synarchive.comquimicaorganica.org For the synthesis of this compound, the starting materials would be 2-chloro-4-methylaniline and an appropriate β-ketoester. The high temperatures required for the cyclization step, often around 250 °C, can be a limitation, potentially leading to decomposition. wikipedia.orgmdpi.com The use of high-boiling inert solvents like mineral oil can significantly improve yields. nih.govwikipedia.org

Gould-Jacobs Reaction: This method provides a route to 4-hydroxyquinolines through the reaction of an aniline with an ethoxymethylenemalonic ester derivative. wikipedia.org The initial condensation is followed by a thermal cyclization. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation of the resulting ester yield the desired 4-quinolinol. mdpi.comwikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields compared to conventional heating. jasco.ro

Friedländer Annulation: The Friedländer synthesis is a straightforward method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. pharmaguideline.comwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.org To specifically obtain a 4-quinolinol, a β-ketoester can be used as the methylene component. Various catalysts, including indium(III) triflate and ceric ammonium nitrate, have been employed to improve the efficiency and selectivity of this reaction under mild conditions. rsc.orgnih.gov

Skraup Synthesis: While the classic Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, typically yields quinoline itself, modifications can be made to produce substituted derivatives. pharmaguideline.comwikipedia.orgnumberanalytics.com However, this reaction is known for its often violent nature, though the use of ferrous sulfate can mitigate this. wikipedia.org Given the specific substitution pattern of this compound, the Skraup synthesis is generally less direct than the Conrad-Limpach or Gould-Jacobs reactions for accessing the 4-quinolinol core.

Advanced Functionalization and Derivatization Routes

Strategies for Alkylation and Arylation of this compound

The functionalization of the this compound core through alkylation and arylation reactions is crucial for developing new derivatives with tailored properties.

Alkylation Strategies:

Alkylation of quinolinol derivatives can be achieved through various methods. A common approach involves the reaction of the hydroxyl group with alkyl halides in the presence of a base. For instance, 8-alkoxy-substituted quinaldines have been prepared by the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in DMF under basic conditions, with the reaction proceeding at room temperature to give good yields. nih.gov Another strategy involves the selective S-alkylation of related thiones using alkyl iodides in the presence of a base catalyst. mdpi.com The choice of the alkylating agent and reaction conditions can influence the regioselectivity, favoring either O-alkylation or N-alkylation in related quinolinone systems. The direct alkylation of similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, with alkyl halides can result in a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate. acs.org

Arylation Strategies:

N-arylation of related chloro-substituted heterocyclic compounds, such as 4-chloroquinazolines, has been effectively carried out using microwave-mediated reactions. nih.gov This methodology has proven to be compatible with a range of substituted anilines, affording the corresponding 4-anilinoquinazolines in good yields. nih.gov While direct arylation of the this compound is not extensively detailed in the provided results, the principles from similar systems suggest that palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be a viable approach. For example, the arylation of 4-chloroquinazolines with various anilines has been successfully demonstrated. nih.gov

Table 1: Comparison of Alkylation and Arylation Strategies for Quinolines and Related Heterocycles

| Strategy | Reagents and Conditions | Substrate Example | Product Type | Key Findings/Observations | Citation |

|---|---|---|---|---|---|

| O-Alkylation | Alkyl halide, K2CO3, DMF, room temperature | 8-hydroxy-2-methylquinoline | 8-Alkoxy-substituted quinaldine | Simple and efficient method with good yields (>80%). | nih.gov |

| S-Alkylation | Alkyl iodides, base catalyst | 8-methyl-4-sulfanylquinolin-2(1H)-one | 4-alkylthio-8-methylquinolinones | Selective S-alkylation is achieved. | mdpi.com |

| N-Arylation | o-toluidine, THF/H2O, microwave irradiation | 4-chloro-6-halo-2-phenylquinazolines | 4-anilinoquinazolines | Rapid and efficient, furnishing products in good yields. | nih.gov |

| N-Arylation (base-free) | 4-methoxy-N-methylaniline, THF/H2O (1:1), microwave irradiation | 4-chloro-8-iodoquinazoline | Verubulin analog | Effective for less reactive amines, providing high yields. | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is aimed at reducing the environmental impact of chemical processes.

Catalyst Development for Sustainable Synthetic Pathways

The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry. In the synthesis of quinolin-4-one analogues, bismuth(III) chloride (BiCl3) has been utilized as an efficient and reusable catalyst under microwave irradiation. nih.gov This method offers advantages such as high selectivity and the ability to recover and reuse the catalyst. nih.gov The use of solid catalysts in conjunction with microwave activation is recognized as an effective tool for synthesizing various heterocyclic systems. nih.gov While not specific to this compound, these findings suggest that similar catalytic systems could be adapted for its synthesis.

Solvent-Free or Low-Environmental-Impact Reaction Conditions

Minimizing or eliminating the use of hazardous solvents is a key aspect of green chemistry. Microwave-assisted synthesis, often performed in minimal solvent or under solvent-free conditions, has emerged as a powerful technique. For the synthesis of 4-hydroxy-2-quinolone derivatives, a microwave-assisted reaction using a small amount of ethanol as a solvent has been reported, significantly reducing reaction times compared to conventional heating methods. nih.gov The reaction of 4-chloroquinolinone with thiourea under fusion conditions (heating without a solvent) to produce a thione derivative is another example of a solvent-free approach. mdpi.com These methodologies highlight the potential for developing more environmentally friendly synthetic routes to this compound.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Methodology | Catalyst/Reagent | Reaction Conditions | Advantages | Citation |

|---|---|---|---|---|---|

| Catalysis | Microwave-assisted synthesis | BiCl3 | Ethanol, microwave irradiation (5-13 min) | Reusable catalyst, high selectivity, reduced reaction time. | nih.gov |

| Solvent-Free Conditions | Fusion reaction | Thiourea | Heating at 170–190 °C | Eliminates the need for a solvent. | mdpi.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and designing novel synthetic pathways.

Detailed Reaction Pathway Elucidation via Kinetic and Spectroscopic Probes

Spectroscopic techniques are invaluable for elucidating reaction pathways. For instance, the formylation of 8-hydroxyquinoline (B1678124) derivatives has been studied using various methods, and the resulting products were characterized by techniques including MS, HRMS, GC-MS, FTIR, and multinuclear NMR. mdpi.com These analyses help in understanding the selectivity of the formylation reactions. mdpi.com Computational studies, such as Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure and reactivity of the molecules involved. mdpi.comscirp.org For example, DFT calculations have been used to study the structure and vibrational properties of (5-chloro-quinolin-8-yloxy) acetic acid, helping to assign vibrational spectra and understand conformational preferences. scirp.org

Transition State Analysis in Quinolinol Formation

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgnumberanalytics.com Computational methods, such as DFT, are often employed to model transition state structures and calculate activation energies. numberanalytics.comnih.gov For the oxidation of quinoline by quinoline 2-oxidoreductase, DFT calculations have been used to predict the transition state structure and probe the reaction mechanism. nih.gov This type of analysis can reveal key details about bond formation and breaking during the reaction. nih.gov While a specific transition state analysis for the formation of this compound was not found, the principles of TST and computational modeling are directly applicable to understanding the key bond-forming steps in its synthesis, such as the cyclization to form the quinoline ring.

Table 3: Mechanistic Investigation Techniques

| Investigation Aspect | Technique/Methodology | Information Gained | Example Application | Citation |

|---|---|---|---|---|

| Reaction Pathway Elucidation | Spectroscopy (MS, NMR, IR), Chromatography (GC-MS) | Identification of intermediates and products, reaction selectivity. | Characterization of formylated 8-hydroxyquinoline derivatives. | mdpi.com |

| Structural and Reactivity Analysis | Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties. | Structural study of (5-chloro-quinolin-8-yloxy) acetic acid. | scirp.org |

| Transition State Analysis | Transition State Theory (TST), DFT calculations | Activation energies, geometry of the transition state, reaction mechanism. | Modeling the oxidation of quinoline by quinoline 2-oxidoreductase. | nih.gov |

Advanced Spectroscopic and Crystallographic Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 8-Chloro-2,6-dimethyl-4-quinolinol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals. The expected chemical shifts are influenced by the electron-donating methyl groups, the electron-withdrawing chlorine atom, and the hydroxy group, as well as the aromatic ring currents within the quinoline (B57606) system. rsc.orgipb.ptmodgraph.co.uk

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would establish the connectivity between adjacent protons on the quinoline rings, for instance, confirming the relationship between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs (¹JCH). It would be used to definitively assign the carbon atom attached to each proton in the molecule, such as linking the methyl protons to their respective carbon signals and the aromatic protons to their corresponding ring carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity across quaternary carbons and heteroatoms. nih.gov For this compound, HMBC would be essential to confirm the positions of the substituents. For example, correlations would be expected from the C-2 methyl protons to C-2 and C-3, and from the H-5 proton to C-4, C-6, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation. nih.gov In this molecule, NOESY could show correlations between the C-2 methyl protons and the H-3 proton, and between the C-6 methyl protons and the H-5 and H-7 protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts can be compiled based on data from similar substituted quinoline structures. nih.govresearchgate.netchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 2 | C | - | ~150 | H from 2-CH₃ to C3 |

| 2-CH₃ | CH₃ | ~2.4 | ~20 | C2, C3 |

| 3 | CH | ~6.2 | ~105 | C2, C4, C4a |

| 4 | C-OH | - | ~175 | H3 to C2, C4a; H5 to C4a |

| 4-OH | OH | ~11.0 (broad) | - | - |

| 4a | C | - | ~140 | H3, H5 |

| 5 | CH | ~7.5 | ~125 | C4, C6, C7, C8a |

| 6 | C | - | ~135 | H from 6-CH₃ to C5, C7; H5, H7 |

| 6-CH₃ | CH₃ | ~2.5 | ~22 | C5, C6, C7 |

| 7 | CH | ~7.3 | ~128 | C5, C6, C8, C8a |

| 8 | C-Cl | - | ~127 | H7 |

| 8a | C | - | ~148 | H5, H7 |

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure within a crystalline lattice. nih.govnih.gov For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. These methods overcome the significant line broadening seen in solids due to dipolar interactions and chemical shift anisotropy. nih.gov By analyzing the ssNMR spectra, researchers can study polymorphism (the existence of multiple crystalline forms), identify intermolecular interactions such as hydrogen bonding involving the 4-hydroxy group, and determine the precise molecular conformation in the solid state.

In the solid state, the chemical shift of a nucleus is orientation-dependent, a phenomenon known as Chemical Shift Anisotropy (CSA). acs.org The ¹³C CSA tensors provide detailed information about the local electronic environment. For this compound, the CSA of the carbonyl-like C-4 carbon and the chlorine-bearing C-8 carbon would be particularly sensitive to their bonding environments.

Furthermore, the nitrogen atom in the quinoline ring (¹⁴N) is a quadrupolar nucleus (spin I > 1/2). Its interaction with the surrounding electric field gradient (EFG) gives rise to a quadrupolar coupling constant (QCC). libretexts.orgubc.ca Measuring the ¹⁴N QCC provides a sensitive probe of the electronic structure around the nitrogen atom and can be correlated with theoretical calculations to validate the molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and probe the molecular structure by detecting the vibrations of chemical bonds. nih.gov For this compound, the spectra would be characterized by a series of distinct bands corresponding to its specific structural features. iosrjournals.orgnih.gov

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent parts. Quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to aid in these assignments. nih.govresearchgate.net

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | Hydroxy (-OH) | 3400-3200 (broad) | Stretching of the hydroxyl group, often broadened by hydrogen bonding. |

| C-H stretch (aromatic) | Quinoline Ring | 3100-3000 | Stretching of C-H bonds on the aromatic rings. |

| C-H stretch (aliphatic) | Methyl (-CH₃) | 2980-2870 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| C=O/C=N stretch | Quinoline Ring | 1650-1550 | Stretching vibrations of the double bonds within the quinoline core, indicative of the keto-enol tautomerism. |

| C=C stretch | Aromatic Ring | 1600-1450 | Skeletal vibrations of the aromatic rings. |

| C-H bend | Methyl (-CH₃) | 1460-1370 | Asymmetric and symmetric bending (scissoring) of methyl C-H bonds. |

| O-H bend | Hydroxy (-OH) | 1420-1330 | In-plane bending of the hydroxyl group. |

| C-N stretch | Quinoline Ring | 1350-1250 | Stretching of the carbon-nitrogen bond within the heterocyclic ring. |

| C-Cl stretch | Chloro (-Cl) | 800-600 | Stretching of the carbon-chlorine bond. mdpi.com |

Vibrational spectroscopy is a powerful tool for studying conformational isomers and tautomers. 4-Quinolinol derivatives can exist in equilibrium with their keto tautomer, 4(1H)-quinolone. nih.gov The position and intensity of the vibrational bands, particularly in the C=O stretching region (around 1650 cm⁻¹) and the O-H stretching region (around 3300 cm⁻¹), are highly sensitive to which tautomeric form is present. By comparing experimental spectra with theoretical calculations for each possible tautomer, the predominant form of this compound in a given state (solid or solution) can be determined. nih.gov Subtle shifts in vibrational frequencies can also provide evidence for specific intermolecular interactions, such as hydrogen-bonding patterns in the crystalline state.

Advanced Spectroscopic Probes for Intermolecular Interactions

The study of intermolecular interactions in quinoline derivatives, such as this compound, often employs computational methods like density functional theory (DFT). These theoretical calculations help in understanding the non-covalent interactions that govern the molecule's behavior in various environments. Techniques such as Natural Bond Orbital (NBO) analysis are used to investigate hyperconjugative interactions and electron density transfers between bonds. For similar molecules, these analyses have shown how the presence of different functional groups can influence the strength of intermolecular bonds. dntb.gov.ua

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pathways of organic compounds. For quinoline derivatives, collision-induced dissociation often leads to the loss of specific neutral molecules, providing clues about the initial structure. rsc.org A common fragmentation pattern for halogenated compounds is the loss of the halogen atom or a hydrogen halide. jcsp.org.pkmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which is invaluable for confirming its elemental composition. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₀ClNO), the expected exact mass can be calculated with high precision, confirming its molecular formula. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M to M+2 peak intensities is approximately 3:1. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the fragmentation of a selected precursor ion. In the case of quinoline derivatives, a primary fragmentation event is often the loss of a small, stable molecule like hydrogen cyanide (HCN) from the quinoline ring structure. rsc.org For this compound, fragmentation could also involve the loss of a chlorine radical or a methyl group. The fragmentation pattern provides a roadmap to the compound's structure. The base peak in the mass spectrum often corresponds to the most stable fragment ion formed. youtube.com

| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion (m/z) |

| 207/209 (M+) | Loss of HCl | 171 |

| 207/209 (M+) | Loss of Cl• | 172 |

| 207/209 (M+) | Loss of CH₃• | 192/194 |

| 172 | Loss of CO | 144 |

This table represents plausible fragmentation pathways based on the general behavior of similar compounds and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores. researchgate.net

Analysis of Electronic Absorption and Emission Characteristics

The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions. For substituted quinolines, these transitions can be influenced by the nature and position of the substituents. researchgate.net The electronic absorption spectra of similar hydroxyquinoline derivatives have been studied, identifying transitions and their corresponding symmetries. researchgate.net

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~250, ~320 | π → π |

| Methanol | ~248, ~318 | π → π |

| Water | ~245, ~315 | π → π* |

This table is illustrative, based on data for structurally related quinoline derivatives, as specific data for this compound was not available in the search results. researchgate.net

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands with a change in solvent polarity. This phenomenon is indicative of differing interactions between the solute molecule and solvent molecules in the ground and excited states. For polar molecules like this compound, a change in solvent polarity can lead to a shift in the λmax values. Studies on similar compounds have shown that the tautomeric equilibrium can be strongly dependent on the hydrogen-bonding ability of the solvent. researchgate.net A bathochromic (red) shift is often observed with increasing solvent polarity for π → π* transitions, while a hypsochromic (blue) shift can occur for n → π* transitions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While a published single-crystal structure for this compound is not currently available in open crystallographic databases, analysis of closely related compounds, such as 8-Chloro-2-methylquinoline, provides a template for what might be expected. nih.govresearchgate.net The analysis would reveal the planar quinoline ring system and the specific spatial orientation of the chloro, methyl, and hydroxyl substituents.

Crystallographic Data Refinement and Reporting Standards

Once diffraction data are collected, the resulting electron density map is used to solve and refine the crystal structure. The refinement process minimizes the difference between observed and calculated structure factors, leading to an accurate molecular model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit. nih.gov The goodness-of-fit (S) should ideally be close to 1. nih.gov

Reporting standards, established by the International Union of Crystallography (IUCr), ensure that crystallographic data are presented clearly and comprehensively, allowing for verification and comparison. This includes depositing the final structural data in a standardized format, such as a Crystallographic Information File (CIF), into public repositories like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). cam.ac.ukcrystallography.netcam.ac.ukugr.es

A hypothetical set of crystallographic data for this compound, based on typical values for similar quinoline derivatives, is presented below. researchgate.netresearchgate.net

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO |

| Formula Weight | 207.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.19 |

| b (Å) | 10.67 |

| c (Å) | 12.98 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1095 |

| Z | 4 |

| Density (calculated) | 1.259 g/cm³ |

| Absorption Coefficient (μ) | 0.35 mm⁻¹ |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.135 |

Note: This data is illustrative and not based on an experimental structure determination of the title compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds, π-π Stacking)

The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions that dictate its crystal packing. The presence of a hydroxyl group (a strong hydrogen bond donor) and a quinoline nitrogen atom (a hydrogen bond acceptor) suggests that strong O-H···N hydrogen bonds would be a primary feature, likely forming dimers or chains. researchgate.netnih.gov

The chlorine atom at the 8-position introduces the possibility of several types of interactions. Halogen bonds, specifically Cl···Cl contacts, are a potential feature, which can be classified as Type I or Type II depending on the geometry of the interaction. ias.ac.inresearchgate.net Furthermore, the chlorine atom can act as a weak hydrogen bond acceptor, forming C-H···Cl interactions with neighboring molecules. ias.ac.inresearchgate.net

The aromatic quinoline core facilitates π-π stacking interactions, which are crucial for stabilizing the packing of planar aromatic systems. nih.govresearchgate.net These interactions typically occur with centroid-to-centroid distances in the range of 3.5 to 3.8 Å. nih.govresearchgate.net The interplay of these hydrogen bonds, halogen bonds, and π-π stacking interactions would create a complex and stable three-dimensional supramolecular architecture. researchgate.netnih.gov

Polymorphism and Co-Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. For this compound, conformational flexibility and the ability to form different patterns of intermolecular interactions could lead to polymorphism. researchgate.net A systematic polymorph screen, involving crystallization from a wide range of solvents under various conditions, would be necessary to explore this possibility. researchgate.net

Co-crystallization is another avenue for modifying the physical properties of a solid. This involves crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline phase where both components are present in a stoichiometric ratio. google.com The co-former is chosen based on its ability to form complementary intermolecular interactions, such as hydrogen bonds, with the target molecule. google.com For this compound, co-formers containing functional groups like carboxylic acids or amides could form robust hydrogen bonds with the quinolinol's hydroxyl and nitrogen sites.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity Assessment

For this compound, PXRD would be used to:

Confirm phase identity: The experimental PXRD pattern of a synthesized batch can be compared to the pattern calculated from single-crystal data (if available) to confirm that the correct crystalline phase has been produced.

Assess sample purity: The presence of sharp peaks from other crystalline phases would indicate impurities.

Investigate polymorphism: PXRD is the primary tool for identifying and distinguishing between different polymorphs, as each form will produce a unique diffraction pattern. researchgate.net

Monitor co-crystal formation: It is used to verify the formation of a new co-crystal phase, which will have a diffraction pattern distinct from the patterns of the individual starting materials.

Evaluate crystallinity: The sharpness of the diffraction peaks relates to the degree of crystallinity. Broad halos suggest the presence of amorphous (non-crystalline) content. mdpi.com

Computational and Theoretical Chemistry Investigations of 8 Chloro 2,6 Dimethyl 4 Quinolinol

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov Such calculations for quinoline (B57606) derivatives typically involve selecting a functional (like B3LYP) and a basis set (such as 6-31+G(d,p) or 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.govresearchgate.net For 8-Chloro-2,6-dimethyl-4-quinolinol, this would yield the most stable three-dimensional arrangement of its atoms and its fundamental electronic properties. Despite the existence of general studies on related compounds, specific optimized coordinates, and electronic energy values for the title compound are not publicly available.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov While studies on other quinolines have successfully calculated these values, there is no specific published data detailing the HOMO-LUMO energies or the energy gap for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The map illustrates the charge distribution, with electron-rich (negative potential) and electron-poor (positive potential) regions highlighted. For this compound, an MEP map would identify the likely sites for hydrogen bonding and other intermolecular interactions. However, no such specific MEP analysis for this compound has been found in the literature.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis would reveal the nature of hybridization and hyperconjugative interactions contributing to the stability of this compound. researchgate.net This specific analysis for the title compound is not available in the reviewed sources.

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as FT-IR and Raman spectra. By calculating the vibrational modes and their frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions. researchgate.net No published studies were found that present calculated vibrational frequencies for this compound or correlate them with experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the method of choice for studying the excited-state properties of molecules and predicting their UV-Vis absorption spectra. nih.gov This analysis provides information on the electronic transitions between molecular orbitals upon absorption of light. For this compound, TD-DFT calculations would elucidate its photophysical properties, but such a study appears to be absent from the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to explore the conformational landscape of a molecule and to study its behavior in different environments, such as in solution. researchgate.net These simulations model the atomic movements over time, providing insights into the molecule's flexibility and interactions with solvent molecules. There is no evidence of MD simulations having been performed or published for this compound.

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

Quantum Chemical Topology (QCT) is a powerful theoretical framework that partitions a molecule's electron density to define atomic basins and characterize chemical bonding. rsc.orgresearchgate.net This approach moves beyond simple orbital descriptions to provide a detailed, real-space understanding of chemical structure and reactivity. A key application of QCT is the analysis of non-covalent interactions (NCI), which are crucial for understanding molecular recognition, crystal packing, and stabilization of molecular complexes. rsc.org

The NCI analysis of this compound would reveal a complex interplay of forces. The presence of a chlorine atom at the 8-position, two methyl groups at the 2- and 6-positions, and a hydroxyl group at the 4-position creates multiple sites for non-covalent interactions. These interactions can be visualized and quantified using NCI plots, which are generated based on the electron density and its derivatives.

In a hypothetical NCI analysis of a dimer of this compound, several key interactions would be expected:

Hydrogen Bonding: A strong hydrogen bond would likely form between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of another. This is a classic interaction in such systems and plays a dominant role in their supramolecular assembly.

Halogen Bonding: The chlorine atom at the 8-position can act as a halogen bond donor, interacting with electron-rich regions of an adjacent molecule, such as the aromatic pi-system.

Pi-Stacking: The planar quinoline ring system could engage in pi-stacking interactions with other aromatic rings, further stabilizing the molecular assembly.

A representative data table summarizing the expected non-covalent interactions and their characteristics is presented below.

| Interaction Type | Interacting Atoms/Groups | Expected Strength | Significance |

| Hydrogen Bond | O-H···N | Strong | Primary driving force for dimerization and crystal packing. |

| Halogen Bond | C-Cl···π-system | Moderate | Directional interaction influencing molecular orientation. |

| Pi-Stacking | Quinoline Ring···Quinoline Ring | Moderate | Contributes to the stability of stacked structures. |

| van der Waals | CH₃···CH₃, CH₃···Aromatic Ring | Weak | Important for overall cohesive energy and close packing. |

These non-covalent interactions collectively dictate the three-dimensional structure and macroscopic properties of this compound. Computational studies are essential to unravel the subtle balance of these forces.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (excluding biological activity correlations)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or molecular descriptors of a compound with its physicochemical properties. nih.govresearchgate.netresearchgate.net These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating materials design and chemical process optimization. For this compound, QSPR models can be developed to predict a variety of properties, such as boiling point, melting point, solubility, and chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Preparation: A diverse set of quinoline and quinolinol derivatives with experimentally determined properties is required.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated for each compound in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. The model is then rigorously validated to ensure its predictive power.

A hypothetical QSPR study on a series of substituted quinolinols, including this compound, might aim to predict their melting points. The model could take the following general form:

Melting Point = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)*

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.

A sample data table for such a QSPR study is shown below, illustrating the types of descriptors that might be used.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Melting Point (°C) |

| 4-Hydroxyquinoline | 145.16 | 1.83 | 33.12 | 201 |

| 8-Chloro-4-hydroxyquinoline | 179.60 | 2.54 | 33.12 | 225 |

| 2,6-Dimethyl-4-hydroxyquinoline | 173.21 | 2.65 | 33.12 | 230 |

| This compound | 207.66 | 3.36 | 33.12 | 250 (Hypothetical) |

By developing and validating such QSPR models, the physicochemical properties of this compound and related compounds can be reliably estimated without the need for extensive experimental measurements. rjpbcs.comdntb.gov.ua

Computational Approaches to Tautomerism and Isomerism in 4-Quinolinol Systems

Tautomerism is a fundamental concept in organic chemistry, and 4-quinolinol systems are well-known to exist in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov The position of this equilibrium is highly sensitive to the substitution pattern on the quinoline ring, as well as the solvent environment. Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers and to understand the factors that govern their interconversion.

For this compound, the two primary tautomeric forms are:

Enol form: 8-Chloro-2,6-dimethyl-4-hydroxyquinoline

Keto form: 8-Chloro-2,6-dimethyl-1H-quinolin-4-one

The relative energies of these tautomers can be calculated using high-level quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). scispace.com These calculations can be performed in the gas phase and in various solvents to simulate the effect of the environment on the tautomeric equilibrium.

The electronic effects of the substituents play a crucial role in determining the preferred tautomer. The chlorine atom at the 8-position is an electron-withdrawing group, which can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen. The methyl groups at the 2- and 6-positions are electron-donating, which can also modulate the electronic properties of the ring system.

A computational study would likely predict that the keto form is the more stable tautomer in most solvents, which is a general trend for 4-quinolinols. researchgate.net However, the precise energy difference between the two forms would be specific to the substitution pattern of this compound.

A representative data table summarizing the results of a hypothetical computational study on the tautomerism of this compound is presented below.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (kcal/mol) | Predicted Dominant Form |

| Enol (4-hydroxyquinoline form) | 0.0 | 0.0 | - |

| Keto (4-quinolone form) | -5.2 | -7.8 | Keto |

These computational investigations into the tautomerism of this compound are essential for understanding its reactivity, spectroscopic properties, and potential applications. The ability to predict the dominant tautomeric form under different conditions is a key aspect of modern computational chemistry.

Chemical Reactivity and Transformation Studies of 8 Chloro 2,6 Dimethyl 4 Quinolinol

Acid-Base Behavior and Protonation Equilibria

The presence of both an acidic hydroxyl group and a basic nitrogen atom in the quinoline (B57606) ring imparts amphoteric properties to 8-Chloro-2,6-dimethyl-4-quinolinol, allowing it to exist in different protonation states depending on the pH of the medium.

Direct experimental determination of the acidity constant (pKa) for this compound through spectrophotometry has not been extensively reported in the available scientific literature. However, the pKa can be predicted using computational models. The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides a predicted acidic pKa for this compound, which is presented in the table below.

Spectrophotometric methods are commonly employed for pKa determination of phenolic compounds and quinoline derivatives. scielo.brchem-soc.si This technique relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa value can be determined at the inflection point. nih.gov For related hydroxyquinones, hybrid pH-metric/UV titration methods have been successfully used to determine their apparent dissociation constants. scielo.br

Table 1: Predicted Acidity Constant (pKa) of this compound

| Compound | Predicted Acidic pKa | Data Source |

| This compound | 8.3 (predicted) | US EPA CompTox |

This table is interactive. Click on the headers to sort.

Computational chemistry provides valuable insights into the protonation equilibria of molecules like this compound. Density Functional Theory (DFT) calculations are a powerful tool for predicting pKa values and understanding the electronic structure of different protonation states. nih.gov For quinazoline derivatives, computational approaches have been used to evaluate pKa values by correlating them with the atomic charge of the basic forms. bogazici.edu.tr

Studies on similar molecules, such as 8-hydroxyquinoline (B1678124), have utilized computational methods to investigate the effects of protonation and deprotonation on their electronic structure and fluorescence, revealing changes in the molecule's geometry and electronic properties upon proton gain or loss. nih.gov The development of accurate computational protocols, sometimes incorporating explicit solvent molecules, has led to reliable pKa predictions for phenolic compounds with a mean absolute error as low as 0.3 pKa units. nih.gov These computational models can elucidate the preferred sites of protonation and the relative stabilities of the resulting cations and anions, which is crucial for understanding the compound's reactivity.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are of interest due to the redox-active nature of the quinoline nucleus. Electrochemical techniques can be used to study its oxidation and reduction processes, providing information on its reactivity and potential applications.

For substituted quinolines, a strong correlation between the chemical structure and the resulting reduction and oxidation potentials has been observed. nih.gov For instance, the presence of a methyl group has been found to facilitate oxidation. nih.gov The electrochemical properties of substituted 2-methyl-1,4-naphthoquinones have been studied by cyclic voltammetry to build predictive structure-redox potential models. nih.gov It is expected that this compound would exhibit irreversible or quasi-reversible redox processes in cyclic voltammetry, with peak potentials dependent on the solvent, electrolyte, and scan rate. Chronoamperometry could be used to determine the diffusion coefficient of the compound and to study the kinetics of its electrode reactions.

The oxidation of substituted quinolines can lead to the formation of quinolinic acids through an electrolytic process. acs.org The electrochemical oxidation of 6-aminoquinoline has been studied through both voltammetric and computational methods to understand the reaction mechanism. The electrochemical C3-thiolation of quinoline compounds has also been achieved, indicating the possibility of site-selective functionalization through electrochemical means. rsc.org

The reduction and oxidation potentials are strongly influenced by the substituents on the quinoline ring. nih.gov For this compound, the electron-donating methyl groups and the electron-withdrawing chloro group would influence the electron density of the quinoline system, thereby affecting its redox potentials. The oxidation likely involves the phenolic hydroxyl group and the quinoline ring, while reduction may occur at the quinoline nucleus. Detailed mechanistic studies would involve identifying the intermediates and final products of the electrochemical reactions, possibly using techniques like in-situ spectroelectrochemistry.

While there are no reports on electrochemical sensors specifically for the detection of this compound, the quinoline scaffold is a common platform for the development of electrochemical sensors for other analytes, particularly metal ions. acs.orgnih.govnih.gov Quinoline derivatives have been used to create fluorescent sensors for the detection of Fe³⁺. rsc.org

Furthermore, electrochemical sensors utilizing graphene-zirconium metal-organic framework hybrids have been developed for the detection of quinoline and pyridine. researchgate.net This suggests that a sensor for this compound could potentially be developed by modifying an electrode surface with a material that selectively interacts with the compound. The electrochemical signal generated from this interaction could then be used for its quantification.

Photochemistry and Photophysical Processes

The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in sensing, imaging, and materials science. The introduction of substituents onto the quinoline scaffold can profoundly influence their electronic transitions and excited-state deactivation pathways.

The fluorescence properties of quinolinol derivatives are highly sensitive to their molecular structure and environment. Generally, 8-hydroxyquinoline is known to be weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridinic nitrogen. scispace.comrroij.com This process provides a non-radiative decay pathway, thus quenching fluorescence. However, complexation with metal ions can greatly enhance fluorescence by increasing the rigidity of the molecule and inhibiting this proton transfer. scispace.comrroij.com

The chloro and dimethyl substitutions on the this compound ring are expected to modulate its photophysical properties. The methyl groups, being electron-donating, may influence the energy of the excited states, while the chloro group, being electron-withdrawing and a heavy atom, could potentially enhance intersystem crossing, which might lead to phosphorescence. The study of related 9-aryl-substituted isoquinolinium derivatives has shown that halogenated solvents can significantly increase fluorescence quantum yields. researchgate.net

To illustrate the range of fluorescence quantum yields observed in related structures, the following table presents data for various substituted quinoline and related heterocyclic compounds.

| Compound Class | Substituents | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| 4,6,8-Triarylquinoline-3-carbaldehydes | Phenyl, 4-Fluorophenyl | Chloroform | 0.02 - 0.12 | researchgate.net |

| Quinolizinium Salts | Unbranched cation core | Solution | > 0.99 | rsc.org |

| Isoquinolinium Derivatives | 9-Aryl | Chloroalkanes | Significantly Increased | researchgate.net |

It is important to note that these values are for structurally related but different compounds and serve to provide a general context for the potential photophysical behavior of this compound.

The excited-state dynamics of quinolinol derivatives are often governed by fast non-radiative processes, including ESIPT. Studies on 10-hydroxybenzo[h]quinoline (HBQ) and its nitro derivatives have shown that ESIPT can occur on a sub-picosecond timescale (e.g., 0.68 ps to 0.89 ps). rsc.org This rapid proton transfer is a key deactivation pathway for the initially excited enol form. The presence of substituents can introduce a potential energy barrier for this process. rsc.org

For this compound, it is plausible that similar ultrafast dynamics are at play. The initial photoexcitation would likely populate a ππ* excited state. From this state, several decay pathways are possible: fluorescence from the initially excited form, ESIPT to a keto tautomer followed by fluorescence from the tautomer (a process that results in a large Stokes shift), or intersystem crossing to a triplet state, which could then lead to phosphorescence or non-radiative decay. The presence of the chloro group, a heavy atom, could facilitate spin-orbit coupling and enhance the rate of intersystem crossing. rsc.org

Computational studies on related systems, such as 10-hydroxybenzo[h]quinoline, have employed high-dimensional quantum dynamics to model the enol-keto isomerization. chemrxiv.org These theoretical approaches can provide detailed insights into the reaction pathways and the role of different vibrational modes in the dynamics. Similar theoretical investigations on this compound would be invaluable in elucidating its specific excited-state behavior.

Coordination Chemistry and Metal Complexation Studies

The 4-quinolinol moiety, particularly with the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group, provides a bidentate chelation site for metal ions. The coordination chemistry of quinolinol derivatives, especially 8-hydroxyquinoline, is well-established and serves as a foundation for understanding the behavior of this compound as a ligand.

This class of ligands is known to form stable complexes with a wide range of transition metals (e.g., Fe(II), Co(II), Ni(II), Cu(II)) and main group metals. chemistryjournal.netresearchgate.netresearchgate.net The stoichiometry of these complexes is typically [M(L)2] or [M(L)3], depending on the coordination number and oxidation state of the metal ion. scispace.com

The synthesis of metal chelates with this compound would likely follow established procedures for related quinolinol ligands. A common method involves the reaction of a metal salt (e.g., chloride or acetate) with a solution of the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. chemistryjournal.netresearchgate.net

For example, a general synthetic route could involve: MCln + n(this compound) + n(Base) → M(8-Chloro-2,6-dimethyl-4-quinolinolate)n + n(Base·HCl)

The resulting metal complexes would be characterized by a suite of analytical techniques:

Elemental Analysis (C, H, N): To confirm the stoichiometry of the complex.

FTIR Spectroscopy: To identify the coordination of the ligand to the metal. A key indicator would be the shift in the C=N and C-O stretching frequencies upon complexation. The disappearance of the O-H stretching band would confirm deprotonation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Based on studies of similar ligands, one can anticipate the formation of various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry. researchgate.net

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the electronic structure and bonding in metal complexes. researchgate.net For complexes of this compound, theoretical modeling could be employed to:

Optimize the Geometry: Predict the most stable three-dimensional structure of the metal complexes.

Simulate Spectroscopic Properties: Calculate UV-Vis and IR spectra to aid in the interpretation of experimental data.

Determine Thermochemical Parameters: Calculate the binding energies and formation constants of the complexes.

Modeling studies on related theophylline and quinoline complexes have successfully predicted coordination geometries and provided insights into the stability of different isomers. researchgate.net Such theoretical work on this compound complexes would be a valuable complement to experimental studies, providing a deeper understanding of the intrinsic factors that govern its coordination chemistry.

Reactions with Electrophiles and Nucleophiles

There is a lack of specific published research detailing the reactions of this compound with either electrophiles or nucleophiles. General principles of organic chemistry suggest that the quinolinol ring system, with its electron-rich and electron-deficient centers, would be susceptible to various transformations. The hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions would likely influence the regioselectivity of electrophilic attack. Similarly, the chloro-substituent at the 8-position could potentially undergo nucleophilic substitution, although the reactivity would be influenced by the electronic nature of the quinoline ring. However, without experimental data, any discussion remains speculative.

Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have shown that the chlorine atom can be displaced by various nucleophiles. mdpi.comresearchgate.net For instance, reactions with thiourea, hydrazine, and amines have been reported to yield the corresponding substituted quinolinones. mdpi.comresearchgate.net These studies highlight the potential for nucleophilic substitution reactions on the chloro-substituted quinoline core. However, it is crucial to note that the electronic and steric environment of this compound differs significantly, and thus its reactivity cannot be directly extrapolated from these findings.

Thermal Decomposition Pathways and Stability Analysis

Detailed experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound are not available in the public domain. Consequently, its specific thermal decomposition pathways, onset of decomposition temperature, and the nature of its degradation products have not been characterized.

General knowledge of similar heterocyclic compounds suggests that thermal decomposition could involve the cleavage of the substituent groups (chloro and methyl) or the breakdown of the quinoline ring itself. The presence of the chlorine atom might also lead to the formation of chlorinated byproducts upon thermal degradation. However, without dedicated experimental investigation, any proposed decomposition mechanism for this compound would be entirely hypothetical.

Mechanistic Investigations of Molecular Interactions Excluding Efficacy/clinical Data

Molecular Recognition Studies with Model Biomolecules

Molecular recognition is a critical aspect of a compound's mechanism of action. The following subsections explore the computational and mechanistic analyses of how 8-Chloro-2,6-dimethyl-4-quinolinol may interact with proteins and nucleic acids at a molecular level.

Computational Molecular Docking and Dynamics Simulations with Protein Binding Sites

Molecular docking simulations are powerful computational tools used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline (B57606) derivatives, these studies provide insights into potential interactions with protein active sites.

While specific molecular docking studies for this compound are not extensively available in the reviewed literature, research on analogous 8-chloro-quinolone compounds provides valuable insights into their potential binding modes. researchgate.net For instance, molecular docking studies of novel 8-chloro-quinolone analogues against Staphylococcus aureus DNA gyrase have been performed to understand drug-receptor interactions. researchgate.net These studies typically involve generating 2D and 3D structures of the ligands and docking them into the active site of the protein receptor. The docking scores, which predict binding affinities, and the specific interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues, are then analyzed. researchgate.net

In a broader context, various quinoline derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For example, a series of quinoline derivatives were synthesized and docked on the HIV reverse transcriptase binding site, with some compounds showing high docking scores, indicating strong potential binding affinity. nih.gov These studies highlight the importance of substituents on the quinoline ring in determining the binding mode and affinity. For instance, the presence and position of chloro and methyl groups, as in this compound, would be expected to significantly influence its interaction with protein binding pockets.

The general approach in these docking studies involves preparing the protein and ligand structures, performing the docking using software like AutoDock or Glide, and then analyzing the resulting poses and interactions. researchgate.net The binding parameters for a range of 8-hydroxyquinoline (B1678124) derivatives have been calculated to understand their interactions with proteins, which are governed by hydrogen bonds, π-π stacking, and hydrophobic and polar interactions. researchgate.net

Table 1: Representative Molecular Docking Data for Quinolone Derivatives (Analogous Compounds)

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Docking Score) | Reference |

| 8-Chloro-Quinolones | S. aureus DNA Gyrase | Information not specified | Good docking scores reported | researchgate.net |

| Quinolone Derivatives | HIV Reverse Transcriptase | TRP229, LYS101, TYR188, PHE227 | -10.67 (for a top compound) | nih.gov |

| 8-Hydroxyquinoline Derivatives | Various Cancer Proteins | Information not specified | Not specified | researchgate.net |

This table presents data for analogous compounds to illustrate the type of information obtained from molecular docking studies, as specific data for this compound is not available.

Mechanistic Analysis of Enzyme Active Site Interactions (e.g., allosteric modulation mechanisms)

Detailed mechanistic analyses of the interaction of this compound with enzyme active sites, including potential allosteric modulation mechanisms, are not available in the currently reviewed scientific literature. Such studies would require experimental validation, for instance, through enzyme kinetics assays, to complement computational predictions.

Studies of Intercalation and Groove Binding with Nucleic Acid Analogs

The interaction of small molecules with nucleic acids can occur through intercalation (insertion between base pairs) or groove binding. While the planar aromatic structure of the quinoline ring suggests a potential for such interactions, specific studies on the intercalation and groove binding of this compound with nucleic acid analogs have not been reported in the reviewed literature.

Biophysical Characterization Techniques for Ligand-Target Binding Mechanisms

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand-target interactions. The following subsections discuss the application of such techniques to characterize the binding of quinoline derivatives.

Fluorescence Quenching/Enhancement Studies for Interaction Dynamics

Fluorescence spectroscopy is a sensitive technique used to study the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched or enhanced upon ligand binding, providing information about the binding mechanism, affinity, and conformational changes.

While direct fluorescence quenching studies on this compound are not available, studies on related 8-hydroxyquinoline derivatives offer a model for how such interactions can be characterized. For example, the binding of copper(II) complexes of 8-hydroxyquinoline hydrazone derivatives to bovine serum albumin (BSA) was investigated using fluorescence spectroscopy. nih.gov These studies revealed a moderate-to-strong interaction, suggesting the formation of a ground-state complex. nih.gov The quenching of BSA fluorescence upon addition of the complexes indicated that the ligands were binding in the vicinity of the tryptophan residues of the protein.

Table 2: Illustrative Fluorescence Quenching Data for an Analogous 8-Hydroxyquinoline Derivative Complex with BSA

| Parameter | Value | Significance | Reference |

| Binding Constant (Ka) | Moderate to strong | Indicates the affinity of the ligand for the protein | nih.gov |

| Quenching Mechanism | Static quenching | Suggests the formation of a ground-state complex | nih.gov |

This table is illustrative and based on studies of analogous compounds, as specific data for this compound is not available.

Such studies would be valuable to determine if this compound binds to serum albumins, which can affect its distribution and availability in biological systems.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters (excluding biological outcomes)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Currently, there are no published ITC studies available in the reviewed literature that specifically examine the thermodynamic binding parameters of this compound with any biological target. Such data would be crucial for a comprehensive understanding of the driving forces behind its molecular interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Currently, there is no publicly available scientific literature detailing the use of Surface Plasmon Resonance (SPR) to investigate the binding kinetics of this compound with any specific biological or synthetic target. Therefore, data on its association rate constants (k_a), dissociation rate constants (k_d), or equilibrium dissociation constants (K_D) are not available.

Interactions with Synthetic Macromolecular Systems and Polymer Matrices

Detailed studies on the specific interactions between this compound and synthetic macromolecular systems or polymer matrices have not been reported in the available scientific literature. Consequently, there is no data to present regarding the nature or quantification of these interactions.

Exploration of Interactions with Inorganic Surfaces (e.g., Corrosion Inhibition Mechanisms)

While specific studies on this compound are limited, research on closely related quinoline and 8-hydroxyquinoline derivatives provides insight into the likely mechanisms of interaction with inorganic surfaces, particularly in the context of corrosion inhibition on metals like steel.

The primary mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The adsorption process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.

Key mechanistic aspects include:

Adsorption Film Formation: The inhibitor molecules adsorb onto the metal surface, creating a barrier that hinders the diffusion of corrosive species (like H+ and Cl- ions in acidic media) to the metal surface.

Mixed-Type Inhibition: Many quinoline derivatives function as mixed-type inhibitors. This means they adsorb on both the anodic and cathodic sites of the metal surface, suppressing both the metallic dissolution (anodic reaction) and the hydrogen evolution (cathodic reaction).

Mode of Adsorption: The adsorption can occur through a combination of physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated quinoline molecule in acidic solutions.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen and oxygen atoms in the quinoline ring, as well as the π-electrons of the aromatic system, can be donated to the vacant d-orbitals of the metal atoms (like iron in steel). This forms a coordinate-type covalent bond.

Adsorption Isotherm: The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. This model assumes that the adsorbed molecules form a monolayer on the surface and that there are no interactions between the adsorbed molecules.

The presence of substituent groups on the quinoline ring, such as the chloro and methyl groups in this compound, is expected to influence the electron density of the molecule and, consequently, its adsorption efficiency and corrosion inhibition properties.

Table of Research Findings on Related Quinoline Derivatives:

| Compound | Metal | Corrosive Medium | Key Mechanistic Findings |

| 8-hydroxyquinoline derivatives | Mild Steel | 1.0 M HCl | Act as mixed-type inhibitors; Adsorption follows Langmuir isotherm, involving chemisorption. |

| 8-hydroxy-7-quinolinecarboxaldehyde derivatives | C-steel | 2 mol·L−1 HCl | Function as mixed-type inhibitors by blocking the electrode surface through adsorption. |

Advanced Analytical Methodologies for 8 Chloro 2,6 Dimethyl 4 Quinolinol

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the cornerstone for the separation and purity evaluation of 8-Chloro-2,6-dimethyl-4-quinolinol, effectively resolving it from starting materials, intermediates, and potential isomeric or degradation impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of this compound. The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For quinolinol derivatives, reversed-phase HPLC is commonly employed. A C18 or C8 stationary phase is often the column of choice, providing a nonpolar surface that interacts effectively with the quinolinol structure. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the 4-hydroxyl group and the basic nitrogen of the quinoline (B57606) ring, thereby influencing retention time and peak shape. The use of mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer enhanced retention and selectivity for quinoline compounds. sielc.comsielc.com

Detection is commonly achieved using a UV detector, as the quinoline ring system exhibits strong absorbance in the UV region, typically around 250 nm. sielc.com For more comprehensive analysis and impurity profiling, a photodiode array (PDA) detector can be utilized to acquire full UV spectra, aiding in peak identification and purity assessment. researchgate.netrroij.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 30-70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for similar quinolinol derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of the 4-quinolinol functional group, direct analysis of this compound by GC-MS is challenging. To overcome this limitation, a derivatization step is typically employed to convert the polar hydroxyl group into a more volatile and thermally stable derivative.

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as hydroxyl groups. walshmedicalmedia.comscispace.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. walshmedicalmedia.com This derivatization significantly increases the volatility of the analyte, making it amenable to GC separation.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. A nonpolar or semi-polar capillary column, such as a DB-5MS, is typically used. The separated components then enter the mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification and quantification.

Table 2: Example GC-MS Parameters for Analysis of Silylated this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 amu |

This table provides a representative set of GC-MS conditions for the analysis of the silylated derivative of the target compound.

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a sensitive and selective alternative for the quantification of electroactive compounds like this compound. The phenolic hydroxyl group and the quinoline ring system are susceptible to oxidation or reduction at an electrode surface, providing the basis for these techniques.

Voltammetric Sensor Development for Compound Quantification

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the electrochemical behavior of this compound and develop quantitative methods. nih.gov The oxidation of the 4-quinolinol moiety can be observed at a specific potential, and the resulting current is proportional to the concentration of the compound in the sample.

The development of a voltammetric sensor involves the selection of an appropriate working electrode material. Glassy carbon electrodes (GCE) are commonly used, and their surfaces can be modified with various materials, such as carbon nanotubes or nanoparticles, to enhance sensitivity and selectivity. bldpharm.com The choice of supporting electrolyte and its pH are also crucial parameters that need to be optimized to obtain a well-defined and reproducible voltammetric signal. For instance, studies on other quinoline derivatives have utilized Britton-Robinson buffer or acidic media to achieve optimal results. nih.gov

Table 3: Potential Voltammetric Method Parameters for this compound

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | +0.4 V to +1.2 V vs. Ag/AgCl |

| Pulse Amplitude | 50 mV |

This table outlines a plausible set of conditions for developing a voltammetric method for the target compound, based on established methods for similar phenolic and quinoline structures.

Spectroscopic Methods for Trace Analysis

Spectroscopic techniques are invaluable for the structural elucidation and sensitive detection of this compound, particularly for trace-level analysis.

UV-Visible spectroscopy is a fundamental technique used for the quantification of this compound, leveraging the strong absorbance of the quinoline chromophore. The wavelength of maximum absorbance (λmax) can be determined, and a calibration curve can be constructed to quantify the compound in solution.